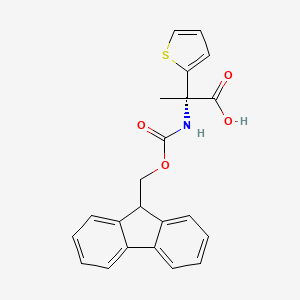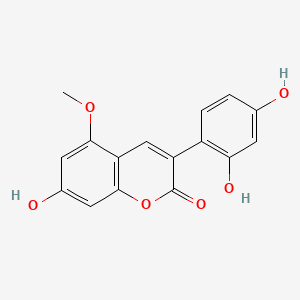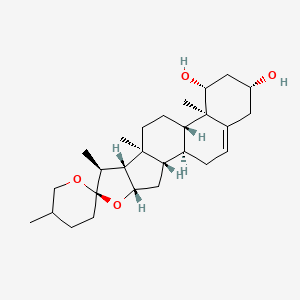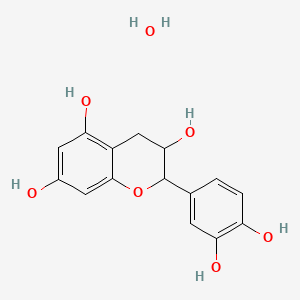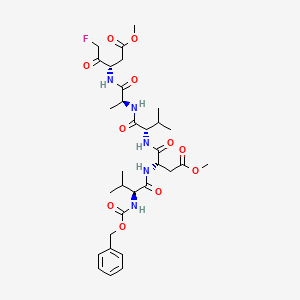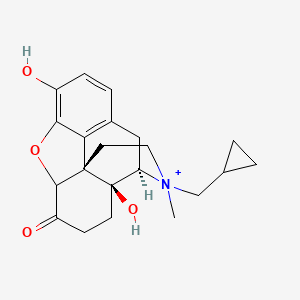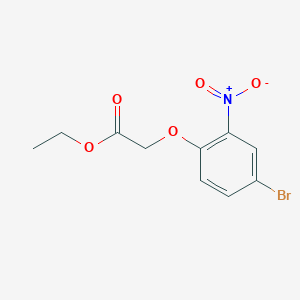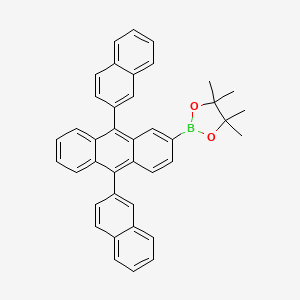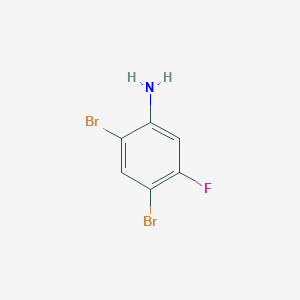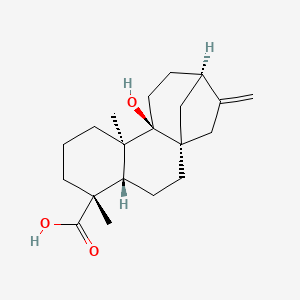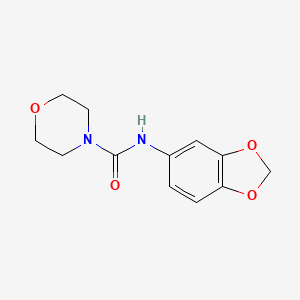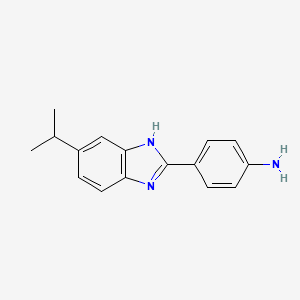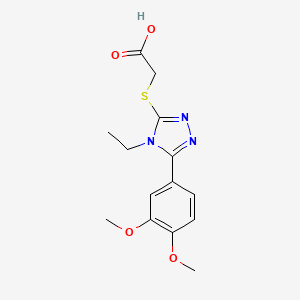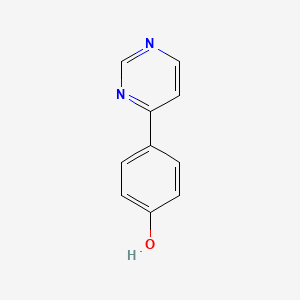
4-(Pyrimidin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrimidin-4-yl)phenol is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a hydroxyphenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-4-yl)phenol typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 4-hydroxybenzaldehyde with guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions: 4-(Pyrimidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Ethers and esters.
科学研究应用
4-(Pyrimidin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyphenyl group enhances its binding affinity through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
4-Hydroxyphenylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-Hydroxyphenylthiazole: Contains a thiazole ring instead of pyrimidine.
4-Hydroxyphenylimidazole: Features an imidazole ring instead of pyrimidine.
Uniqueness: 4-(Pyrimidin-4-yl)phenol is unique due to its specific electronic properties and the presence of both nitrogen atoms in the pyrimidine ring, which can participate in various chemical reactions and interactions. This makes it a versatile compound in both synthetic and medicinal chemistry .
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
4-pyrimidin-4-ylphenol |
InChI |
InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7,13H |
InChI 键 |
KNLHNDZBUASBQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)O |
规范 SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(2-Hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)ethanone](/img/structure/B1632600.png)
